(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Antioxidant Properties
Research has demonstrated the synthesis of derivatives related to bromophenyl compounds, investigating their antioxidant and radical scavenging activities. For instance, the synthesis of brominated diphenylmethane derivatives and their effective antioxidant power was explored, comparing their activities to synthetic standard antioxidant compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Balaydın et al., 2010). Similarly, the antioxidant properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its bromine derivatives were synthesized and evaluated, revealing significant antioxidant potential (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitory Properties
Another study focused on the carbonic anhydrase inhibitory properties of novel bromophenols, including natural products. The synthesized compounds showed capacity as inhibitors, suggesting potential for drug development in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Photochemical Transformation
A novel photochemical transformation study of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate to β-lactams highlights the unique reactivity and potential applications of related bromophenyl compounds in synthesizing useful intermediates for pharmaceutical development (Marubayashi et al., 1992).
Biological Evaluation as Carbonic Anhydrase Inhibitors
Further, the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors were conducted, showing strong inhibitory activity and highlighting the potential of these compounds in medical applications (Akbaba et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-bromophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2)19-9-15(10-20-14)7-17(8-15)13(18)11-5-3-4-6-12(11)16/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFYAJKYUQWAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=CC=C3Br)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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